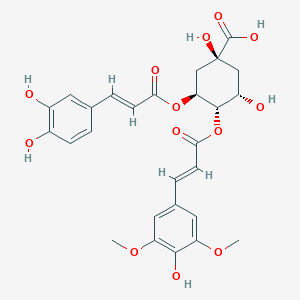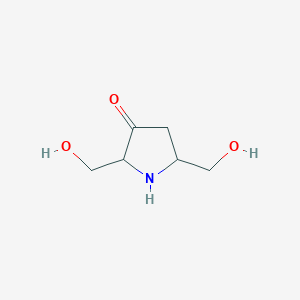
2,5-Bis(hydroxymethyl)pyrrolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(hydroxymethyl)pyrrolidin-3-one, also known as Tris(hydroxymethyl)aminomethane, is a widely used compound in scientific research. It is a white crystalline powder with a chemical formula of C4H11NO3 and a molecular weight of 121.14 g/mol. Tris(hydroxymethyl)aminomethane is a tertiary amine and is commonly used as a buffer in biochemistry and molecular biology experiments.
Mécanisme D'action
2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa value of 8.1, which makes it an effective buffer in the physiological pH range.
Effets Biochimiques Et Physiologiques
2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane has no known biochemical or physiological effects on living organisms. It is considered safe for laboratory use and has no reported toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane is a widely used buffer in scientific research due to its ability to maintain a stable pH. It is also inexpensive and readily available. However, it has limitations in that it is not effective for use in experiments that require a pH outside of its buffering range.
Orientations Futures
There are several future directions for 2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane research. One area of interest is the development of new buffer systems that are more effective in specific experimental conditions. Another area of interest is the use of 2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane in drug delivery systems and nanotechnology applications.
Conclusion:
2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane is a widely used compound in scientific research due to its ability to maintain a stable pH. It is a safe and inexpensive buffer that has no known toxic effects on living organisms. Future research in 2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane may lead to the development of more effective buffer systems and new applications in drug delivery and nanotechnology.
Méthodes De Synthèse
2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane can be synthesized by reacting formaldehyde with ammonia and then treating the resulting compound with sodium hydroxide. The reaction produces 2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane along with water and sodium formate.
Applications De Recherche Scientifique
2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane is widely used as a buffer in scientific research. It is commonly used in biochemical and molecular biology experiments to maintain a stable pH. 2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane is also used in the preparation of electrophoresis buffers, enzyme assays, and protein purification.
Propriétés
Numéro CAS |
104639-21-6 |
|---|---|
Nom du produit |
2,5-Bis(hydroxymethyl)pyrrolidin-3-one |
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
2,5-bis(hydroxymethyl)pyrrolidin-3-one |
InChI |
InChI=1S/C6H11NO3/c8-2-4-1-6(10)5(3-9)7-4/h4-5,7-9H,1-3H2 |
Clé InChI |
NDFDVAQGBIIVEY-UHFFFAOYSA-N |
SMILES |
C1C(NC(C1=O)CO)CO |
SMILES canonique |
C1C(NC(C1=O)CO)CO |
Synonymes |
3-Pyrrolidinone, 2,5-bis(hydroxymethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





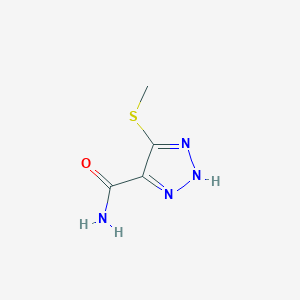


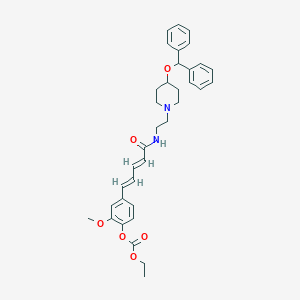


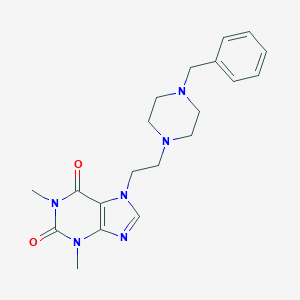
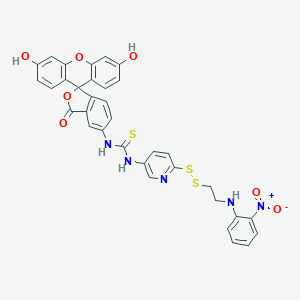
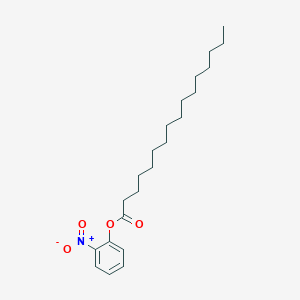
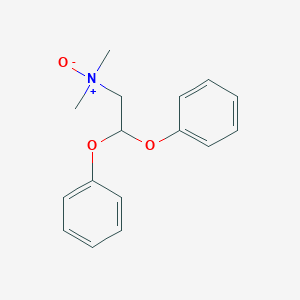
![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)
